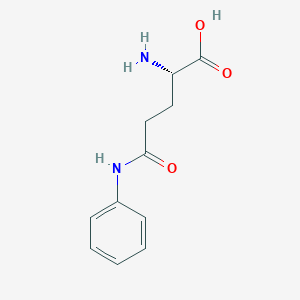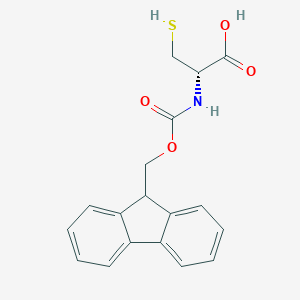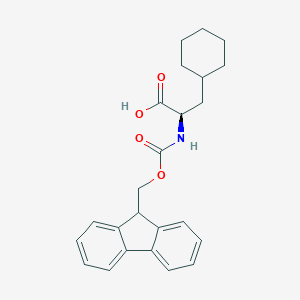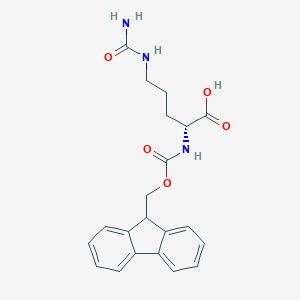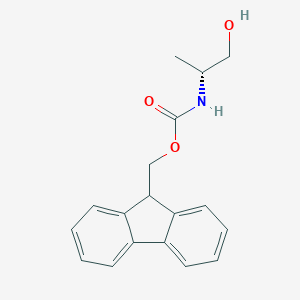
Fmoc-D-Alaninol
描述
Fmoc-D-Alaninol is a chemical compound with the CAS Number: 202751-95-9. It has a molecular weight of 297.35 and its IUPAC name is 9H-fluoren-9-ylmethyl (1R)-2-hydroxy-1-methylethylcarbamate . It is a solid substance that is stored in dry conditions at 2-8°C .
Synthesis Analysis
Fmoc-D-Alaninol can be synthesized through various methods. One approach involves the use of Fmoc-OSu, a reagent that has been proven to be the source of Fmoc-β-Ala-OH, following a mechanism that involved many deprotonation and elimination steps and a Lossen-type rearrangement as a key sequence .Molecular Structure Analysis
The molecular structure of Fmoc-D-Alaninol is represented by the linear formula C18H19NO3 . The InChI code for this compound is 1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21)/t12-/m1/s1 .Chemical Reactions Analysis
Fmoc-D-Alaninol is used in organic synthesis, particularly in the formation of peptide bonds. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Physical And Chemical Properties Analysis
Fmoc-D-Alaninol is a solid substance with a molecular weight of 297.35 . It is stored in dry conditions at 2-8°C .科学研究应用
-
Pharmaceuticals and Biomedical Applications
- Fmoc-FF has been used to create biocompatible hydrogels suitable for different biomedical applications . These hydrogels are three-dimensional materials formed by networks that can encapsulate high amounts of water or other biological fluids .
- The preparation method, solvent, pH, and other experimental parameters can affect the mechanical and functional properties of these hydrogels .
- The hydrogels have been used as a scaffold for tissue engineering due to their remarkable mechanical rigidity and ability to support cell adhesion .
-
Self-Assembly and Nanostructure Formation
- Fmoc-dipeptides, including Fmoc-FF, can self-assemble in aqueous media to form supramolecular nanostructures and three-dimensional networks . This property has been used to fabricate various biofunctional materials .
- The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides can influence the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .
-
Optimization of Preparation Methods and Structural Insights
- Researchers have been studying Fmoc-FF for over 15 years, and they’ve found that the local organization of this peptide fragment and its structural and macroscopic architecture is deeply affected by the preparation method and the experimental conditions used to generate the supramolecular material .
- Different strategies have been adopted for the Fmoc-FF hydrogel preparation, noting the changes in the structural arrangement and behavior in terms of stiffness, matrix porosity, and stability induced by the different formulation strategy on the final material .
-
Antibiofilm Activity
- Fmoc-FF has been found to have antibiofilm activity .
- The mechanistic investigation suggests that Fmoc-FF reduces the extracellular matrix (ECM) components such as proteins, carbohydrates and eDNA in the biofilm and affect its stability via direct interactions with ECM components and/or indirectly through reducing bacterial cell population .
-
Fabrication of Biofunctional Materials
- Fmoc-dipeptides, including Fmoc-FF, have been found to have a robust potential to self-assemble into supramolecular nanostructures under aqueous conditions with subsequent hydrogel formation . This property has facilitated the fabrication of various biofunctional materials .
- The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .
-
Design of New Synthetic Fmoc-based Low Molecular Weight Organic Gelators
安全和危害
未来方向
The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin . This makes it a valuable resource for research in the post-genomic world .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZCEJUGNDJXMH-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426111 | |
| Record name | Fmoc-D-Alaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Alaninol | |
CAS RN |
202751-95-9 | |
| Record name | Fmoc-D-Alaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











